[5-(3-methoxyphenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a triazatricyclic derivative featuring a fused oxa- and triaza-ring system. Key structural elements include:
- Two 3-methoxyphenyl groups: These substituents enhance hydrophobicity and may influence π-π stacking interactions in biological targets .
- Methylsulfanyl moiety: The sulfur atom in this group can participate in hydrogen bonding or redox-related biological interactions .
- Methanol functional group: Improves water solubility compared to fully nonpolar analogs, though the tricyclic core limits overall hydrophilicity .
- Tricyclic framework: The rigid structure likely contributes to selective binding in biological systems, as seen in similar triazatricyclic compounds .
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-16-24-22(19(14-31)13-28-16)12-23-26(34-24)29-25(18-7-5-9-21(11-18)33-3)30-27(23)35-15-17-6-4-8-20(10-17)32-2/h4-11,13,31H,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWDCXYPLJUFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC(=CC=C5)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(3-methoxyphenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol represents a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound features a tricyclic structure with multiple functional groups, including methoxy and sulfanyl moieties. These structural elements are known to enhance biological interactions, making it a candidate for various therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities:
| Compound Class | Notable Activities | Structural Features |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial | Contains sulfur and nitrogen heterocycles |
| Pyridazine Compounds | Anti-inflammatory | Multiple aromatic rings |
| Benzothiazole Analogues | Anticancer | Sulfur-containing bicyclic structures |
The unique combination of methoxy and sulfanyl groups in our compound may enhance its efficacy against various biological targets.
Antimicrobial Activity
Research has shown that compounds similar to the target molecule possess antimicrobial properties. For instance, studies on thiadiazole derivatives have demonstrated significant efficacy against a range of bacterial strains. The presence of the sulfanyl group in our compound is hypothesized to contribute similarly to its antimicrobial potential.
Anti-inflammatory Effects
Pyridazine compounds have been documented for their anti-inflammatory effects. The structural similarity suggests that this compound may exhibit comparable activity through modulation of inflammatory pathways.
Anticancer Properties
Benzothiazole analogues have been extensively studied for their anticancer properties. Given the structural complexity and the presence of multiple functional groups in our compound, further investigations are warranted to explore its potential as an anticancer agent.
Case Studies and Experimental Findings
- Study on Antimicrobial Efficacy : A comparative analysis was conducted using derivatives of similar structure against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the methoxy and sulfanyl groups significantly enhanced antimicrobial activity (source: ).
- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that compounds with similar tricyclic structures inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for anti-inflammatory action (source: ).
- Anticancer Activity Evaluation : Preliminary cytotoxicity assays revealed that structurally related compounds induced apoptosis in cancer cell lines, warranting further exploration into the mechanisms involved (source: ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Methoxy Groups : The 3-methoxyphenyl groups in the target compound provide moderate hydrophobicity compared to the more polar trimethoxyphenyl analogs in . This balance may optimize membrane permeability while retaining solubility .
- Methylsulfanyl vs. Oxadiazole : The methylsulfanyl group in the target compound offers simpler redox chemistry compared to oxadiazole derivatives, which are prone to hydrolysis under acidic conditions .
Biological Activity :
- The hexaazatricyclo compound in exhibits anticancer properties, suggesting that the target compound’s triazatricyclic core may similarly interact with DNA or kinase targets .
- Hemolytic activity in oxadiazole derivatives () highlights the importance of sulfur-containing groups in modulating cytotoxicity, a factor relevant to the target compound’s safety profile .
Synthesis Methods :
- The target compound likely shares synthetic pathways with and , involving nucleophilic substitution (e.g., K₂CO₃-mediated thiol-alkylation) and reflux in polar aprotic solvents like acetonitrile .
Physicochemical and Computational Analysis
Table 2: Thermochemical and Solubility Data
- LogP: The target compound’s lower LogP compared to the hexaazatricyclo analog suggests better solubility, attributed to the methanol group .
- Hydrogen Bonding: The methanol group enables stronger hydrogen bonding than methylthio or methoxy groups alone, as inferred from crystallographic studies in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
